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Compound of Interest

Compound Name: Dmmda

Cat. No.: B12764425 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic

compound belonging to the substituted amphetamine family. First synthesized by Alexander

Shulgin, it is structurally related to MMDA and other psychedelic phenethylamines. This

technical guide provides a comprehensive overview of the chemical structure, properties, and

purported pharmacological profile of DMMDA, intended to serve as a foundational resource for

the scientific community.

Chemical Structure and Properties
DMMDA is a chiral molecule, existing as a racemic mixture of two enantiomers. Its core

structure is a phenyl ring substituted with two methoxy groups, a methylenedioxy group, and an

aminopropane chain.

Table 1: Physicochemical Properties of DMMDA
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Property Value Source

IUPAC Name

1-(4,7-Dimethoxy-1,3-

benzodioxol-5-yl)propan-2-

amine

PubChem[1]

Synonyms
DMMDA, 2,5-Dimethoxy-3,4-

methylenedioxyamphetamine
Wikipedia[2]

Molecular Formula C₁₂H₁₇NO₄ PubChem[1]

Molecular Weight 239.27 g/mol PubChem[1]

CAS Number 15183-13-8 PubChem[1]

Appearance Not reported N/A

Solubility Not reported N/A

Melting Point Not reported N/A

Boiling Point Not reported N/A

Synthesis
The synthesis of DMMDA has been described by Alexander Shulgin in his book "PiHKAL"

(Phenethylamines I Have Known and Loved). The primary precursor for the synthesis

described is apiole, a naturally occurring phenylpropene. The general synthetic route involves

the isomerization of apiole to isoapiole, followed by nitration and subsequent reduction to the

final amine.

A detailed, step-by-step experimental protocol for the synthesis of a related compound, 2,5-

dimethoxy-4-methylamphetamine (DOM), provides a relevant example of the chemical

transformations involved.

Example Synthetic Protocol (for DOM)
A mixture of 2,5-dimethoxy-p-tolualdehyde (20.0 g, 0.111 mol), 15.0 g (0.20 mol) of

nitroethane, and 8.0 g (0.10 mol) of anhydrous ammonium acetate are heated on a steam bath

for 90 minutes. The reaction mixture is then poured into 500 mL of water, and the resulting solid
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is removed by filtration, washed with water, and air-dried to constant weight. The product, 1-

(2,5-dimethoxy-4-methylphenyl)-2-nitropropene, can be recrystallized from boiling methanol.

A suspension of 10.0 g of lithium aluminum hydride (LAH) in 500 mL of anhydrous

tetrahydrofuran (THF) is stirred and heated to a gentle reflux. To this is added, dropwise, a

solution of 15.0 g (0.063 mol) of 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene in 100 mL of

anhydrous THF. After the addition is complete, the reaction mixture is refluxed for an additional

24 hours. After cooling, the excess LAH is destroyed by the cautious addition of 10 mL of water,

followed by 10 mL of 15% sodium hydroxide solution, and finally another 30 mL of water. The

inorganic salts are removed by filtration, and the filter cake is washed with THF. The combined

filtrate and washes are stripped of solvent under vacuum, and the residue is dissolved in 200

mL of dilute sulfuric acid. The aqueous solution is washed with three 50 mL portions of

methylene chloride, made basic with 25% sodium hydroxide, and extracted with three 75 mL

portions of methylene chloride. Removal of the solvent from the combined extracts under

vacuum yields the product as an oil, which can be distilled and converted to a salt if desired.

Pharmacological Profile
The pharmacological properties of DMMDA have not been extensively studied, and

quantitative data on its receptor binding affinity and functional activity are not readily available

in the scientific literature. However, based on its structural similarity to other psychedelic

amphetamines, its primary mechanism of action is presumed to be agonism at the serotonin 2A

receptor (5-HT₂ₐR).

Table 2: Pharmacological Data for DMMDA

Parameter Receptor Value Source

Binding Affinity (Kᵢ) 5-HT₂ₐ Not Available N/A

5-HT₂C Not Available N/A

5-HT₁ₐ Not Available N/A

Functional Activity

(EC₅₀/IC₅₀)
5-HT₂ₐ Not Available N/A

Table 3: Pharmacokinetic Data for DMMDA
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Parameter Value Source

Cₘₐₓ Not Available N/A

Tₘₐₓ Not Available N/A

Half-life (t₁/₂) Not Available N/A

Metabolism Not reported N/A

Excretion Not reported N/A

Mechanism of Action: 5-HT₂ₐ Receptor Signaling
Agonist binding to the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), is known to

initiate a cascade of intracellular signaling events. The canonical pathway involves the coupling

to Gαq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol

trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃

receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These

signaling events ultimately lead to the modulation of neuronal excitability and gene expression,

which are thought to underlie the psychedelic effects of 5-HT₂ₐR agonists.
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Figure 1. 5-HT₂ₐ Receptor Signaling Pathway
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Figure 1. 5-HT₂ₐ Receptor Signaling Pathway
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Experimental Protocols
The following are generalized experimental protocols that can be adapted for the study of

DMMDA and other psychedelic compounds.

In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a

test compound (e.g., DMMDA) for a specific receptor (e.g., 5-HT₂ₐR).
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Figure 2. In Vitro Receptor Binding Assay Workflow
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Figure 2. In Vitro Receptor Binding Assay Workflow
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Methodology:

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the

human 5-HT₂ₐ receptor.

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Reaction Mixture: In a 96-well plate, combine the receptor membranes, a fixed concentration

of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of the test

compound (DMMDA).

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period

(e.g., 60 minutes) to allow binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate

the membrane-bound radioligand from the free radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

Detection: Add scintillation cocktail to each well and quantify the amount of radioactivity

retained on the filters using a scintillation counter.

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the

Cheng-Prusoff equation.

In Vivo Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a behavioral proxy for 5-HT₂ₐ receptor activation and is

commonly used to screen for psychedelic potential.
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Figure 3. Head-Twitch Response (HTR) Assay Workflow
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Figure 3. Head-Twitch Response (HTR) Assay Workflow

Methodology:

Animals: Use male C57BL/6J mice, housed under standard laboratory conditions.
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Habituation: Habituate the mice to the observation chambers for a set period before the

experiment.

Drug Administration: Administer DMMDA or a vehicle control (e.g., saline) via a specific route

(e.g., intraperitoneal injection).

Observation: Immediately after injection, place the mouse in an observation chamber and

record its behavior for a predetermined duration (e.g., 30-60 minutes).

Scoring: A trained observer, blind to the experimental conditions, should count the number of

head twitches. A head twitch is characterized by a rapid, rotational movement of the head.

Data Analysis: Compare the frequency of head twitches between the DMMDA-treated and

vehicle-treated groups using appropriate statistical methods.

Conclusion
DMMDA remains a relatively understudied psychedelic compound. While its chemical structure

and a likely mechanism of action via the 5-HT₂ₐ receptor can be inferred from its chemical

family, a significant lack of empirical data on its pharmacology and pharmacokinetics exists.

The experimental protocols outlined in this guide provide a framework for future research to

elucidate the specific properties of DMMDA. Such studies are crucial for a comprehensive

understanding of its potential effects and for advancing the field of psychedelic science.

Researchers are encouraged to pursue studies that will generate the quantitative data

necessary to fill the current knowledge gaps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [DMMDA: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12764425#dmmda-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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